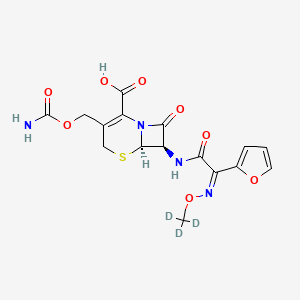
Cefuroxime-d3
Übersicht
Beschreibung
Cefuroxime-d3 is a deuterium-labeled version of cefuroxime, a second-generation cephalosporin antibiotic. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cefuroxime. Cefuroxime itself is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .
Vorbereitungsmethoden
Die Synthese von Cefuroxim-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Cefuroximmolekül. Ein übliches Verfahren ist die Deuterierung von Cefuroxim-Natrium. Dieser Prozess beinhaltet typischerweise die Verwendung von deuterierten Reagenzien und Lösungsmitteln, um Wasserstoffatome durch Deuterium zu ersetzen. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die selektive Einarbeitung von Deuteriumatomen zu gewährleisten, ohne die Gesamtstruktur und Aktivität der Verbindung zu beeinträchtigen .
Die industrielle Produktion von Cefuroxim-d3 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialgeräten und -techniken, um hohe Ausbeuten und Reinheit zu erzielen. Qualitätskontrollmaßnahmen sind unerlässlich, um die Konsistenz und Zuverlässigkeit des Endprodukts sicherzustellen .
Analyse Chemischer Reaktionen
Cefuroxim-d3 durchläuft wie sein nicht deuteriertes Gegenstück verschiedene chemische Reaktionen. Dazu gehören:
Oxidation: Cefuroxim-d3 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Cefuroxim-d3 in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylgruppen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Cefuroxim-d3 wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner Anwendungen umfassen:
Quantifizierung in der Massenspektrometrie: Als interner Standard wird Cefuroxim-d3 verwendet, um Cefuroxim-Spiegel in verschiedenen Proben mithilfe von Gaschromatographie- oder Flüssigchromatographie-Massenspektrometrietechniken genau zu quantifizieren.
Pharmakokinetische Studien: Forscher verwenden Cefuroxim-d3, um die Pharmakokinetik und den Metabolismus von Cefuroxim in biologischen Systemen zu untersuchen.
Antibiotikaforschung: Cefuroxim-d3 hilft beim Verständnis der Mechanismen der Antibiotikaresistenz und der Entwicklung neuer Antibiotika.
Wirkmechanismus
Cefuroxim-d3 übt wie Cefuroxim seine Wirkung aus, indem es die bakterielle Zellwandsynthese hemmt. Es bindet an Penicillin-bindende Proteine (PBPs), die sich in der bakteriellen Zellwand befinden, und hemmt so den letzten Transpeptidierungsschritt der Peptidoglycansynthese. Diese Hemmung verhindert die Bildung von Quervernetzungen in der bakteriellen Zellwand, was zu Zelllyse und -tod führt .
Wirkmechanismus
Cefuroxime-d3, like cefuroxime, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of cross-links in the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Cefuroxim-d3 ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich als internen Standard in analytischen Verfahren macht. Ähnliche Verbindungen umfassen:
Cefuroxim: Die nicht deuterierte Version, die als Antibiotikum weit verbreitet ist.
Cefixim: Ein weiteres Cephalosporin-Antibiotikum mit ähnlicher breiter Wirksamkeit.
Cefpodoxim: Ein Cephalosporin der dritten Generation mit verbesserter Wirksamkeit gegen bestimmte Bakterien
Die Einzigartigkeit von Cefuroxim-d3 liegt in seiner Anwendung bei der präzisen Quantifizierung und pharmakokinetischen Studien, die in der Regel nicht mit nicht deuterierten Antibiotika durchgeführt werden .
Eigenschaften
IUPAC Name |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPVXVDWJQMJEE-QDGUUNGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine](/img/structure/B3025789.png)
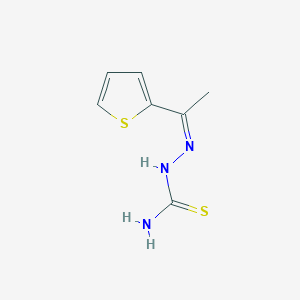
![2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)
![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)
![(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B3025797.png)
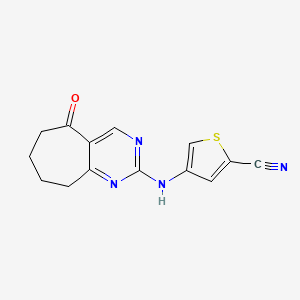
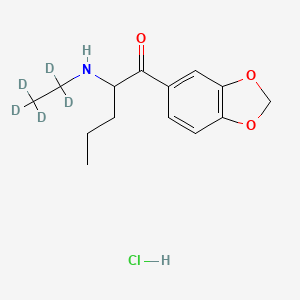
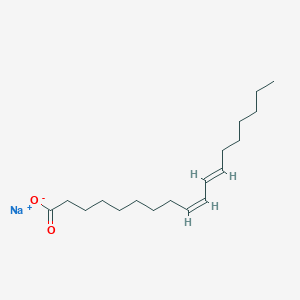
![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)

